N-methyl-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine -

N-methyl-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine

Catalog Number: EVT-3921103
CAS Number:
Molecular Formula: C21H24N4O3
Molecular Weight: 380.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140)

  • Compound Description: 873140 is a potent allosteric antagonist of the CCR5 receptor, exhibiting antiviral effects against HIV-1. []
  • Relevance: While structurally distinct from N-methyl-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine, 873140 is grouped alongside other CCR5 antagonists that share the common feature of binding to an allosteric site on the receptor. This suggests a potential area of investigation for the target compound's mechanism of action, though its structure differs significantly. []

(Z)-(4-bromophenyl){1′-[(2,4-dimethyl-1-oxido-3-pyridinyl)carbonyl]-4′-methyl-1,4′-bipiperidin-4-yl}methanone O-ethyloxime (Sch-C; SCH 351125)

  • Compound Description: Sch-C is a non-competitive allosteric antagonist of the CCR5 receptor, known for its ability to block the binding of chemokines like MIP-1α and RANTES. []

4,6-dimethyl-5-{[4-methyl-4-((3S)-3-methyl-4-{(1R)-2-(methyloxy)-1-[4-(trifluoromethyl)phenyl]ethyl}-1-piperazinyl)-1-piperidinyl]carbonyl}pyrimidine (Sch-D; SCH 417,690)

  • Compound Description: Sch-D functions as a non-competitive allosteric antagonist of the CCR5 receptor. It effectively blocks the binding of chemokines and the calcium response associated with CCR5 activation. []
  • Relevance: Despite significant structural differences from N-methyl-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine, Sch-D's classification as a CCR5 antagonist places it in a relevant category. This shared target suggests potential avenues for exploring the target compound's biological activity. []

4,4-difluoro-N-((1S)-3-{(3-endo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl}-1-phenyl-propyl)cyclohexanecarboxamide (UK-427,857)

  • Compound Description: UK-427,857 is another example of a non-competitive allosteric CCR5 receptor antagonist, demonstrating the ability to block chemokine binding. []
  • Relevance: While structurally dissimilar to N-methyl-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine, UK-427,857's classification as a CCR5 antagonist suggests that investigating the target compound for CCR5 activity might be worthwhile. []

N,N-dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclo-hepten-8-yl]carbonyl]amino]benzyl]tetrahydro-2H-pyran-4-aminium chloride (TAK779)

  • Compound Description: TAK779 acts as a non-competitive allosteric antagonist of the CCR5 receptor, effectively blocking chemokine binding and calcium responses associated with receptor activation. []
  • Relevance: Although structurally different from N-methyl-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine, TAK779 is grouped with it due to its shared target, the CCR5 receptor. This shared activity highlights the potential for N-methyl-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine to exhibit similar biological properties. []

1-(6-ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl)-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine (CYM-53093, BTRX-335140)

  • Compound Description: CYM-53093 (also known as BTRX-335140) is a potent and selective κ opioid receptor (KOR) antagonist. []
  • Relevance: CYM-53093 exhibits structural similarities to N-methyl-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine. Both compounds share a tetrahydro-2H-pyran-4-yl moiety and a 1,2,4-oxadiazol-5-yl group. Additionally, both possess an amine linked to a heterocycle, with the heterocycle directly attached to the oxadiazole ring. This structural similarity suggests that N-methyl-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine may also possess activity at the KOR. []

4-(4-{[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)-N-({3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide (Compound 1, Venetoclax)

  • Compound Description: Compound 1, also known as Venetoclax, is an apoptosis-inducing agent that selectively inhibits anti-apoptotic Bcl-2 family proteins. [, , , ] It is being investigated for the treatment of chronic lymphocytic leukemia and other cancers. []
  • Relevance: Both Compound 1 and N-methyl-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine share the tetrahydro-2H-pyran-4-ylmethyl moiety. The presence of this structural feature in both compounds, while differing significantly in other aspects, highlights this particular moiety as a potential pharmacophore for further investigation. [, , , ]

4-(4-{[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-ene-1-yl]methyl}piperazine-1-yl)-N-[(4-{[(trans-4-hydroxy-4-methylcyclohexyl)methyl]amino}-3-nitrophenyl)sulfonyl]-2-(1H-pyrrolo[2,3-b]pyridine-5-yloxy)benzamide

  • Compound Description: This compound is a structural analog of Venetoclax (Compound 1) and also acts as a selective inhibitor of Bcl-2. [, ] It is investigated for its potential in treating autoimmune diseases like systemic lupus erythematosus, lupus nephritis, and Sjögren's syndrome. [, ]
  • Relevance: Although structurally distinct from N-methyl-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine, this compound, along with Venetoclax, exemplifies the diversity of structures with potent biological activity related to Bcl-2 inhibition. This suggests a broad exploration of chemical space might uncover additional related structures with similar biological properties. [, ]

2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol (FTY720)

  • Compound Description: FTY720 is an immunomodulatory drug used in the treatment of multiple sclerosis. [] It is a sphingosine 1-phosphate receptor modulator. []
  • Relevance: FTY720 is mentioned alongside N-methyl-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine in the context of a pharmaceutical combination for treating degenerative brain diseases. [] The combination aims to leverage the potential synergistic effects of FTY720's immunomodulatory action and the potential neuroprotective effects of compounds like the target compound, despite their structural differences. []

Various AMPA receptor agonists

  • Compound Description: The research mentions a diverse group of AMPA receptor agonists, including aminoalkylphosphonate quinoxalindiones and numerous other structurally distinct compounds. [] These agonists are known for their potential neuroprotective effects. []
  • Relevance: The AMPA receptor agonists are mentioned in the context of a pharmaceutical combination with FTY720 for treating degenerative brain diseases, similar to N-methyl-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine. [] This suggests that the target compound might possess potential neuroprotective properties and could be explored further in this context. []

Properties

Product Name

N-methyl-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine

IUPAC Name

N-methyl-N-(oxan-4-ylmethyl)-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine

Molecular Formula

C21H24N4O3

Molecular Weight

380.4 g/mol

InChI

InChI=1S/C21H24N4O3/c1-25(14-16-9-11-26-12-10-16)20-8-7-17(13-22-20)21-23-19(24-28-21)15-27-18-5-3-2-4-6-18/h2-8,13,16H,9-12,14-15H2,1H3

InChI Key

YLHMTLIVWYGBPM-UHFFFAOYSA-N

Canonical SMILES

CN(CC1CCOCC1)C2=NC=C(C=C2)C3=NC(=NO3)COC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.